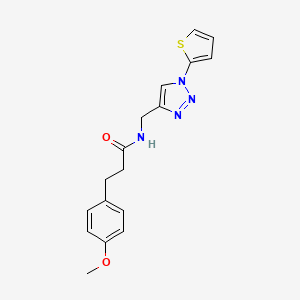
3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a complex organic compound characterized by its unique molecular structure. This compound features a methoxyphenyl group, a triazole ring, and a thiophene moiety, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures. The methoxyphenyl group can be introduced through the reaction of 4-methoxybenzaldehyde with appropriate reagents. The triazole ring is often formed via a [3+2] cycloaddition reaction, known as the Huisgen cycloaddition, between an azide and an alkyne. The thiophene moiety can be introduced through a cross-coupling reaction, such as the Stille coupling.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors and advanced purification techniques to achieve high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions might use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It might be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
3-(4-Methoxyphenyl)propionic acid: Similar in having a methoxyphenyl group but lacks the triazole and thiophene moieties.
1-(Thiophen-2-yl)-1H-1,2,3-triazole: Similar in having a triazole ring but lacks the methoxyphenyl group.
Propanamide derivatives: Similar in having a propanamide group but lack the methoxyphenyl and triazole moieties.
Uniqueness: The uniqueness of 3-(4-Methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide lies in its combination of functional groups, which may confer unique chemical and biological properties compared to its similar compounds.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-23-15-7-4-13(5-8-15)6-9-16(22)18-11-14-12-21(20-19-14)17-3-2-10-24-17/h2-5,7-8,10,12H,6,9,11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOFISABOBNWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)
![2-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2503054.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)
![benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate](/img/structure/B2503057.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)
![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)

![N-(2-ethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2503063.png)
![4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2503065.png)
![1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2503068.png)
![2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B2503069.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)
![8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2503075.png)

